molecular formula C9H11F3N2O2 B2491432 (2-(Trifluoromethyl)pyridin-3-yl)methanamine acetate CAS No. 2243513-99-5

(2-(Trifluoromethyl)pyridin-3-yl)methanamine acetate

Cat. No. B2491432
CAS RN: 2243513-99-5
M. Wt: 236.194
InChI Key: BLGPRSKPIZDSRL-UHFFFAOYSA-N
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Description

“(2-(Trifluoromethyl)pyridin-3-yl)methanamine acetate” is a chemical compound with the CAS Number: 2243513-99-5 . It has a molecular weight of 236.19 . The IUPAC name for this compound is (2-(trifluoromethyl)pyridin-3-yl)methanamine acetate . It is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “(2-(Trifluoromethyl)pyridin-3-yl)methanamine acetate” is 1S/C7H7F3N2.C2H4O2/c8-7(9,10)6-5(4-11)2-1-3-12-6;1-2(3)4/h1-3H,4,11H2;1H3,(H,3,4) . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“(2-(Trifluoromethyl)pyridin-3-yl)methanamine acetate” is a powder that is stored at room temperature .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with this compound are H302, H315, H319, and H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

properties

IUPAC Name

acetic acid;[2-(trifluoromethyl)pyridin-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2.C2H4O2/c8-7(9,10)6-5(4-11)2-1-3-12-6;1-2(3)4/h1-3H,4,11H2;1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGPRSKPIZDSRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC(=C(N=C1)C(F)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Trifluoromethyl)pyridin-3-yl)methanamine acetate

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